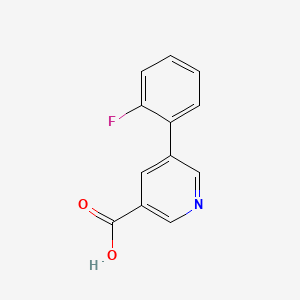

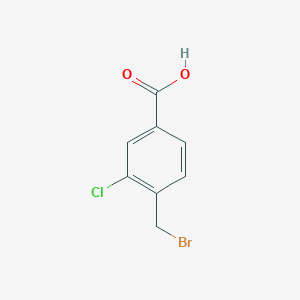

6-Methoxy-3(2H)-isoquinolinone

説明

Isoquinolinones are a type of chemical compound found in a variety of biological and synthetic contexts. They are part of a larger class of compounds known as quinolinones, which are characterized by a two-ring structure with a nitrogen atom .

Synthesis Analysis

The synthesis of isoquinolinones can vary greatly depending on the specific compound. Generally, they can be synthesized through methods such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, or through various cyclization reactions .Molecular Structure Analysis

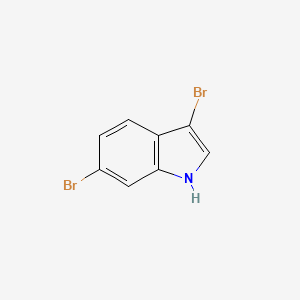

Isoquinolinones have a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The position and nature of any additional functional groups (like the methoxy group in 6-Methoxy-3(2H)-isoquinolinone) can greatly influence the compound’s properties .Chemical Reactions Analysis

Again, the specific reactions that 6-Methoxy-3(2H)-isoquinolinone can undergo would depend on its exact structure and the conditions. Isoquinolinones, in general, can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 6-Methoxy-3(2H)-isoquinolinone would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the compound’s overall shape and size, and its charge distribution .科学的研究の応用

Hemolytic Activity Analysis

One study investigated the effects of 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), a derivative of 6-Methoxy-3(2H)-isoquinolinone, on rat erythrocytes. This research highlighted the compound's potential in inducing hemolytic activity, which is crucial for understanding its impact on red blood cells. The study revealed that MAQ-NOH could cause hemolysis through peroxidative damage to the lipid component of the red cell membrane, a mechanism that could be enhanced in the presence of reduced glutathione levels. Such insights are vital for the development of safer drugs and understanding the hemolytic risk of new compounds (Bolchoz, Morrow, Jollow, & McMillan, 2002).

Cytotoxic Evaluation for Cancer Research

Another area of application involves the synthesis and evaluation of isoquinolinequinone derivatives for their cytotoxic activity against various cancer cell lines. A study synthesized derivatives of 6-Methoxy-3(2H)-isoquinolinone and tested them for their antitumor activity. Compounds exhibited moderate to high potency against several human tumor cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. This research provides a foundation for the development of novel anticancer agents based on the structural framework of 6-Methoxy-3(2H)-isoquinolinone, highlighting its potential as a versatile scaffold for drug discovery (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Exploration of Melatonin Receptor Binding

Further research explored derivatives of 6-Methoxy-3(2H)-isoquinolinone for their affinity and activity at melatonin receptors. This study synthesized and evaluated various analogues to understand the binding site of the melatonin receptor better, aiming at the development of potential therapeutic agents for sleep and circadian rhythm disorders. The findings from such studies contribute to the pharmacological modulation of melatonin receptors, providing insights into the therapeutic potential of 6-Methoxy-3(2H)-isoquinolinone derivatives in sleep medicine and psychiatry (Faust et al., 2000).

Radiolabeling for Imaging Applications

Another innovative application involves the synthesis of radiolabeled compounds based on 6-Methoxy-3(2H)-isoquinolinone for potential use in imaging. One study developed a method for preparing 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, aiming to image excessive activation of poly(ADP-ribose) synthetase (PARS) using positron emission tomography (PET). This approach highlights the utility of 6-Methoxy-3(2H)-isoquinolinone derivatives in the development of diagnostic tools for diseases associated with PARS activation, offering new avenues for medical imaging and disease diagnosis (Miyake et al., 2000).

Safety And Hazards

将来の方向性

The future directions for research on a compound like 6-Methoxy-3(2H)-isoquinolinone would likely depend on its biological activity. If it shows promising activity in preliminary studies, future research could involve further studying its mechanism of action, optimizing its structure for increased activity, or investigating its potential uses in medicine or other fields .

特性

IUPAC Name |

6-methoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWRCWZNJABOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615760 | |

| Record name | 6-Methoxyisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2H-isoquinolin-3-one | |

CAS RN |

51463-14-0 | |

| Record name | 6-Methoxyisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。